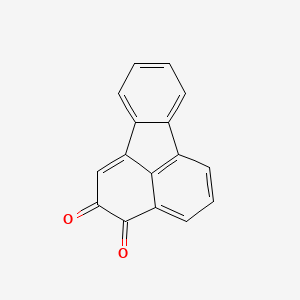
fluoranthene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
fluoranthene-2,3-dione: is a polycyclic aromatic ketone with the molecular formula C16H8O2 . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-2,3-dione typically involves the oxidation of fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to the diketone .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering factors such as reaction temperature, solvent choice, and purification techniques .
化学反応の分析
Types of Reactions: fluoranthene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols, alcohols.
Substitution: Halogenated fluoranthenediones, nitrofluoranthenediones.
科学的研究の応用
fluoranthene-2,3-dione has several applications in scientific research:
Organic Electronics: It is used as a building block for nonfullerene acceptors in organic solar cells, enhancing their power conversion efficiency.
Materials Science: Its unique electronic properties make it suitable for use in semiconducting materials and organic light-emitting diodes (OLEDs).
Environmental Chemistry: It serves as a model compound for studying the environmental behavior and toxicity of PAHs.
作用機序
The mechanism of action of fluoranthene-2,3-dione involves its interaction with various molecular targets and pathways:
Electron-Accepting Properties: As an electron-accepting compound, it can participate in charge transfer processes, which are crucial for its applications in organic electronics.
Oxidative Stress: It can induce oxidative stress in biological systems, leading to potential toxic effects.
類似化合物との比較
Fluoranthene: The parent compound, which lacks the diketone functionality.
1,5-Fluoranthenedione: Another diketone derivative with different substitution patterns.
Uniqueness: fluoranthene-2,3-dione is unique due to its specific electronic properties and the position of the diketone groups, which influence its reactivity and applications. Compared to other fluoranthene derivatives, it offers distinct advantages in terms of its electron-accepting capabilities and potential for use in advanced materials .
特性
CAS番号 |
5386-28-7 |
|---|---|
分子式 |
C16H8O2 |
分子量 |
232.23 g/mol |
IUPAC名 |
fluoranthene-2,3-dione |
InChI |
InChI=1S/C16H8O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |
InChIキー |
BGTNPCLOWLFRRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |
Key on ui other cas no. |
5386-28-7 |
同義語 |
F23Q cpd fluoranthene-2,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















